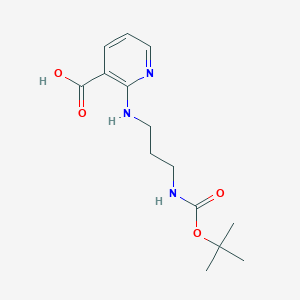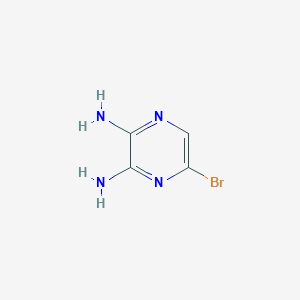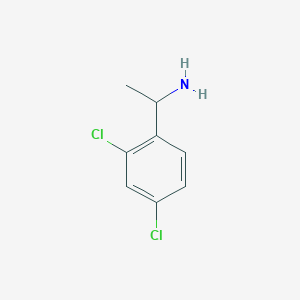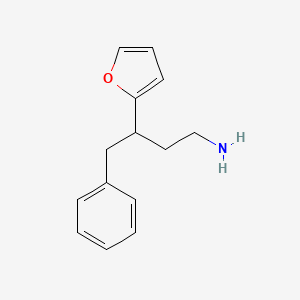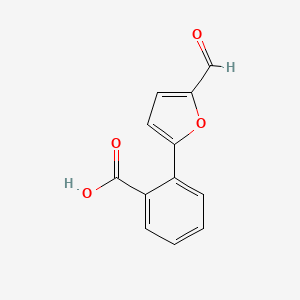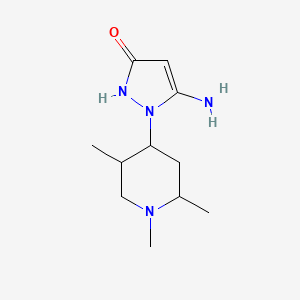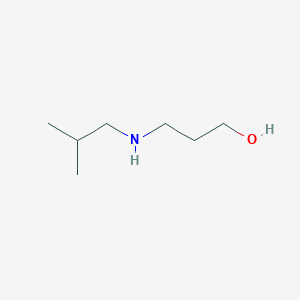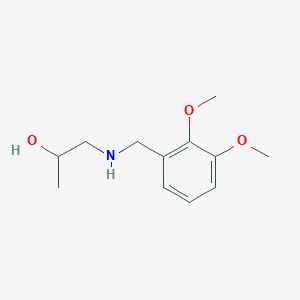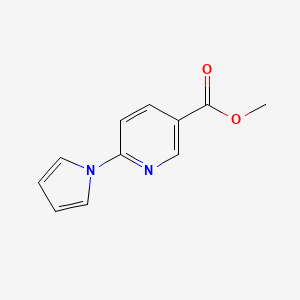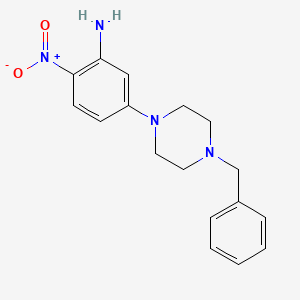
methyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate” is a chemical compound with the molecular formula C7H11N3O2 . It’s a specialty product used for proteomics research . The compound has a molecular weight of 169.18 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, which features an efficient construction of the triazole ring under flow conditions, has been described .Molecular Structure Analysis
The molecular structure of “methyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate” consists of a methyl group attached to a propanoate group, which is further attached to a 1H-1,2,4-triazol-1-yl group . The InChI code for this compound is 1S/C6H9N3O2/c1-5(6(10)11-2)9-4-7-3-8-9/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate” is a liquid at room temperature . It has a melting point of 90°C at 0.5mm Hg .Scientific Research Applications
Antimicrobial Activity
Triazole derivatives have been found to exhibit significant antimicrobial activity . They have been used in the development of new antibacterial agents to combat drug-resistant bacteria . The development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
Antifungal Activity
Triazole-containing drugs such as fluconazole and voriconazole are commercially available and are used as antifungal agents . The antifungal activity of triazole derivatives makes them valuable in the treatment of fungal infections .
Anticancer Activity
Some triazole derivatives have shown effective cytotoxic activity against various cancer cell lines . This suggests that they could be used in the development of new anticancer drugs .
Antioxidant Activity
Triazole derivatives have been found to exhibit antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress .
Antiviral Activity
Triazole derivatives have been found to exhibit antiviral activity . This suggests that they could be used in the development of new antiviral drugs .
Anti-Inflammatory and Analgesic Activity
Triazole derivatives have been found to exhibit anti-inflammatory and analgesic activities . This suggests that they could be used in the development of new anti-inflammatory and analgesic drugs .
Antiepileptic Activity
Triazole-containing drugs such as rufinamide are commercially available and are used as antiepileptic agents . The antiepileptic activity of triazole derivatives makes them valuable in the treatment of epilepsy .
Antidepressant Activity
Triazole-containing drugs such as trazodone and nefazodone are commercially available and are used as antidepressants . The antidepressant activity of triazole derivatives makes them valuable in the treatment of depression .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-methyl-2-(1,2,4-triazol-1-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-7(2,6(11)12-3)10-5-8-4-9-10/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMRGLWXNLKKJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)N1C=NC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245122 |
Source


|
| Record name | Methyl α,α-dimethyl-1H-1,2,4-triazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate | |
CAS RN |
885949-78-0 |
Source


|
| Record name | Methyl α,α-dimethyl-1H-1,2,4-triazole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl α,α-dimethyl-1H-1,2,4-triazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

